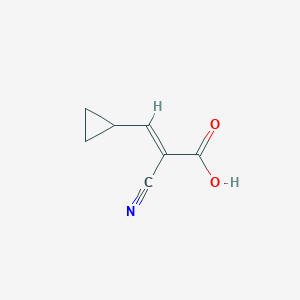

2-Cyano-3-cyclopropylacrylic acid

Description

Overview of α,β-Unsaturated Cyanoacrylates in Organic Synthesis

α,β-Unsaturated cyanoacrylates are a class of organic compounds characterized by a carbon-carbon double bond conjugated to both a cyano group and a carboxyl group or its derivative. mdpi.comscielo.org.mx This arrangement of functional groups imparts a unique electronic profile to the molecule, making it susceptible to a variety of chemical transformations. The presence of the electron-withdrawing cyano and carboxyl groups renders the β-carbon electrophilic and prone to nucleophilic attack, a reactivity that is central to their utility in synthesis.

The primary method for the synthesis of α,β-unsaturated cyanoacrylates is the Knoevenagel condensation. scielo.org.mxscielo.br This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as cyanoacetic acid, in the presence of a basic catalyst. scielo.brresearchgate.net The versatility of the Knoevenagel condensation allows for the introduction of a wide range of substituents, leading to a diverse library of α,β-unsaturated cyanoacrylates. These compounds serve as key intermediates in the synthesis of various heterocyclic compounds and have been investigated for their potential applications in medicinal chemistry. google.com

The Cyclopropyl (B3062369) Moiety: Unique Structural Features and Chemical Impact

The cyclopropyl group, a three-membered carbocyclic ring, is a fascinating structural motif in organic chemistry. Its small ring size results in significant ring strain, leading to bond angles of approximately 60° instead of the ideal 109.5° for sp³-hybridized carbons. This strain endows the cyclopropyl group with unusual chemical properties, often described as having partial double-bond character.

In the context of medicinal chemistry, the incorporation of a cyclopropyl moiety into a molecule can have profound effects on its biological activity and pharmacokinetic properties. The rigid nature of the cyclopropyl ring can conformationally constrain a molecule, leading to a more defined shape for interaction with biological targets. Furthermore, the cyclopropyl group is often introduced to enhance metabolic stability, as the C-H bonds are generally stronger and less susceptible to enzymatic oxidation compared to those in linear alkyl chains. This can lead to improved drug potency and a more favorable therapeutic profile. A patent for 2-cyano-3-cyclopropyl-3-hydroxy-N-aryl-thioacrylamide derivatives highlights their potential use in modulating the GABAA receptor complex, suggesting a possible application for compounds derived from 2-Cyano-3-cyclopropylacrylic acid in the treatment of nervous system disorders. google.com

Research Significance and Scope of this compound in Modern Chemistry

The research significance of this compound lies in its potential as a versatile starting material for the synthesis of a variety of complex organic molecules. The combination of the reactive α,β-unsaturated cyanoacrylate core with the unique properties of the cyclopropyl group makes it an attractive substrate for a range of chemical transformations.

Its primary role is as a chemical intermediate. For instance, it can be envisioned as a precursor for the synthesis of novel pharmaceutical agents. The general class of cyanoacrylates has been explored for various biological activities, and the presence of the cyclopropyl group can further enhance these properties. While specific, detailed research on the direct applications of this compound is not extensively published, its structural components suggest a high potential for use in drug discovery and development. The synthesis of this compound is typically achieved through the Knoevenagel condensation of cyclopropanecarboxaldehyde (B31225) with cyanoacetic acid. scielo.brresearchgate.net This reaction provides a direct route to this valuable building block, paving the way for its broader exploration in synthetic and medicinal chemistry.

| Property | Value | Source |

| CAS Number | 98895-60-4 | sigmaaldrich.com |

| Molecular Formula | C₇H₇NO₂ | chemenu.com |

| Molecular Weight | 137.14 g/mol | chemenu.com |

| Physical Form | White to off-white solid | sigmaaldrich.com |

| Boiling Point | 325.6 °C at 760 mmHg | chemenu.com |

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

98895-60-4 |

|---|---|

Formule moléculaire |

C7H7NO2 |

Poids moléculaire |

137.14 g/mol |

Nom IUPAC |

(Z)-2-cyano-3-cyclopropylprop-2-enoic acid |

InChI |

InChI=1S/C7H7NO2/c8-4-6(7(9)10)3-5-1-2-5/h3,5H,1-2H2,(H,9,10)/b6-3- |

Clé InChI |

FZERGXZRBYBPDM-UTCJRWHESA-N |

SMILES |

C1CC1C=C(C#N)C(=O)O |

SMILES isomérique |

C1CC1/C=C(/C#N)\C(=O)O |

SMILES canonique |

C1CC1C=C(C#N)C(=O)O |

Pictogrammes |

Corrosive; Irritant |

Origine du produit |

United States |

Synthetic Methodologies for 2 Cyano 3 Cyclopropylacrylic Acid and Analogues

Established Synthetic Pathways to the Cyanoacrylic Acid Framework

The synthesis of the α,β-unsaturated cyanoacrylic acid scaffold is predominantly achieved through condensation reactions that unite a carbonyl compound with an active methylene (B1212753) compound.

Knoevenagel Condensation Approaches and Variations

The Knoevenagel condensation is a cornerstone reaction in the synthesis of 2-cyano-3-cyclopropylacrylic acid. This reaction involves the nucleophilic addition of an active hydrogen compound, such as cyanoacetic acid, to a carbonyl group—in this case, cyclopropanecarboxaldehyde (B31225)—followed by a dehydration reaction. wikipedia.org The process is typically catalyzed by a weak base, like an amine, to facilitate the deprotonation of the active methylene compound without causing self-condensation of the aldehyde. wikipedia.org

A significant variant of this reaction is the Doebner modification, which is particularly relevant when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.orgorganic-chemistry.org This modification often employs pyridine (B92270) as the solvent and catalyst. Under these conditions, the initial condensation product can undergo decarboxylation, which is a key consideration in the reaction design. wikipedia.orgorganic-chemistry.org For instance, the reaction of an aldehyde with malonic acid in pyridine yields an α,β-unsaturated carboxylic acid, having lost one of the carboxyl groups as carbon dioxide. google.com The use of catalysts like piperidine (B6355638) in ethanol (B145695) is also a common practice for promoting the condensation between an aldehyde and cyanoacetic acid. prepchem.comchemspider.com

Table 1: Examples of Knoevenagel Condensation Conditions

| Carbonyl Compound | Active Methylene Compound | Catalyst/Solvent System | Key Features | Reference |

|---|---|---|---|---|

| Cyclopropanecarboxaldehyde | Malonic acid | Pyridine/Morpholine in Toluene | Doebner modification conditions, involves decarboxylation. | google.com |

| 3-Pyridinecarbaldehyde | Cyanoacetic acid | Piperidine in Ethanol | Standard Knoevenagel conditions for producing a pyridyl analogue. | prepchem.com |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine in Ethanol | Demonstrates the use of a different active methylene compound. | wikipedia.org |

| Various Aldehydes/Ketones | Cyanoacetic acid esters | Ionic Liquid ([bmim]BF4)/EDDA | Highlights the use of recyclable catalysts and solvents. | organic-chemistry.org |

Related Condensation Reactions for α-Cyanoacrylate Derivatives

Beyond the classic Knoevenagel reaction, other condensation methods are employed for the synthesis of α-cyanoacrylate derivatives. Phosphane-catalyzed Knoevenagel condensations have been shown to be effective for the synthesis of α-cyanoacrylates and α-cyanoacrylonitriles. organic-chemistry.org Another approach involves the use of Indium(III) catalysts in conjunction with acetic anhydride (B1165640) as a promoter for the condensation of aldehydes with active methylene compounds. organic-chemistry.org These alternative methods can offer advantages in terms of reaction conditions, catalyst recyclability, and substrate scope. Additionally, processes for producing 2-cyano-3,3-diaryl acrylic acid esters involve the reaction of a benzophenonimine with a cyanoacetic acid ester at moderate temperatures, where the continuous removal of ammonia (B1221849) by-product drives the reaction forward. google.com

Strategies for the Introduction of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group is a highly strained, three-membered ring that imparts unique electronic and conformational properties to a molecule. fiveable.mewikipedia.org Its introduction is a key step in the synthesis of the target compound.

The most direct strategy for incorporating the cyclopropyl group into the final acrylic acid structure is to use a starting material that already contains this moiety. The Knoevenagel condensation of cyclopropanecarboxaldehyde with cyanoacetic acid or its esters is the primary example of this approach. google.comgoogle.com This method directly establishes the C3-cyclopropyl substitution pattern on the acrylic acid backbone.

Alternative, though less direct, strategies could involve the formation of the cyclopropane (B1198618) ring on a precursor molecule. General methods for cyclopropanation include:

Simmons-Smith Reaction : Utilizes a diiodomethane (B129776) and a zinc-copper couple to convert an alkene into a cyclopropane.

Reaction with Diazo Compounds : Catalytic decomposition of a diazo compound (e.g., ethyl diazoacetate) in the presence of an alkene, often using rhodium or copper catalysts, can form a cyclopropane ring. nih.gov

Michael Addition-Initiated Cyclization : The addition of a nucleophile to an activated alkene can be followed by an intramolecular substitution reaction to close the three-membered ring. arkat-usa.org

For instance, the Suzuki-Miyaura coupling of potassium cyclopropyltrifluoroborate (B8364958) with aryl chlorides represents a modern cross-coupling method to attach a cyclopropyl ring to an aromatic system, demonstrating the versatility of cyclopropyl-building blocks in organic synthesis. organic-chemistry.org

Stereochemical Control in Synthesis: Access to E/Z Isomers

The double bond in this compound can exist as two different geometric isomers, E and Z. The control over which isomer is formed is a critical aspect of the synthesis. In Knoevenagel-type reactions, the stereochemical outcome can often be influenced by the reaction conditions.

In some cases, a mixture of E and Z isomers may form initially. wikipedia.org However, if the isomers can equilibrate under the reaction conditions, the thermodynamically more stable isomer will be the major product. wikipedia.org Factors that can influence the E/Z ratio include the choice of solvent, base catalyst, and reaction temperature. For example, facile and highly stereoselective one-pot syntheses of either (E)- or (Z)-nitro alkenes have been developed, showcasing that specific reagent and condition selection can provide high levels of stereocontrol. organic-chemistry.org While specific studies detailing the stereoselective synthesis of the E and Z isomers of this compound are not broadly reported in the provided context, the principles of stereocontrol in related systems suggest that such selectivity is achievable through methodical optimization of reaction parameters.

Purification and Isolation Techniques in Synthetic Procedures

The final step in any synthetic sequence is the purification and isolation of the target compound. For crystalline solids like this compound, recrystallization is a common and effective method. prepchem.com The choice of solvent is crucial; it should dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the separation from soluble impurities.

For related ester derivatives, which may be liquids or low-melting solids, distillation is a viable purification technique. High-vacuum methods like thin-film or falling-film evaporation are particularly advantageous for thermally sensitive compounds, as they minimize the time the compound is exposed to high temperatures, thereby preventing degradation or unwanted side reactions. google.com

Chromatographic techniques are also widely used. Thin-layer chromatography (TLC) is often employed to monitor the progress of a reaction. chemspider.com For purification, column chromatography using a stationary phase like silica (B1680970) gel is standard. However, care must be taken as highly polar or reactive compounds can sometimes degrade on silica gel. osti.gov In such instances, using a modified or deactivated silica gel, or employing alternative chromatographic methods, may be necessary. For example, adding a small amount of acetic acid to the eluent can sometimes improve the chromatographic behavior of acidic compounds by reducing tailing on the TLC plate. chemspider.com

Chemical Reactivity and Derivatization Strategies

Reactions at the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site for derivatization, readily undergoing reactions typical of this functional group.

Esterification and Amidation Reactions

Esterification of 2-cyano-3-cyclopropylacrylic acid can be achieved through various standard methods. For instance, reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, yields the corresponding ester. Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or anhydride (B1165640), which then readily reacts with an alcohol to form the ester. Similarly, amidation can be accomplished by reacting the carboxylic acid with an amine, often facilitated by a coupling agent to form the amide bond. These reactions are fundamental in modifying the steric and electronic properties of the molecule.

A notable application of such derivatization is seen in the synthesis of 2-cyano-3,3-diarylacrylic esters, which are effective UV absorbers used in plastics and cosmetic products. This process involves the reaction of benzophenone imines with 2-cyanoacetic esters. google.com

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, of α,β-unsaturated carboxylic acids like this compound can be challenging. However, specific structural features can facilitate this reaction. For instance, the decarboxylation of related 2-cyano-3,3-dimethylcyclopropane-1-carboxylic acid esters occurs upon heating to temperatures between 150 and 250 °C. google.com While this example involves a cyclopropane (B1198618) ring directly in the backbone, it suggests that thermal conditions could potentially induce decarboxylation in this compound, although the stability of the conjugated system may influence the reaction's feasibility. The reaction mechanism would likely involve the loss of carbon dioxide to form a carbanion, which is then protonated. stackexchange.com

Transformations Involving the Nitrile Functional Group

The nitrile group is another versatile handle for chemical modification, offering pathways to amines, amides, and carboxylic acids.

Hydrolysis and Reduction Reactions

The hydrolysis of the nitrile group in this compound can lead to either an amide or a carboxylic acid, depending on the reaction conditions. lumenlearning.com Acid-catalyzed hydrolysis typically proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. lumenlearning.comlibretexts.orgchemistrysteps.com This initially forms an amide, which can then be further hydrolyzed to the corresponding carboxylic acid upon extended reaction times or with vigorous heating. youtube.com Base-catalyzed hydrolysis, on the other hand, involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.comyoutube.com

Reduction of the nitrile group provides a route to primary amines. libretexts.orgwikipedia.org A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond, followed by an aqueous workup to yield the primary amine. libretexts.org Other reducing agents, such as catalytic hydrogenation over a metal catalyst (e.g., palladium, platinum, or nickel), can also be employed to achieve this reduction. libretexts.orgwikipedia.org Milder reducing agents like diisobutylaluminium hydride (DIBAL-H) can selectively reduce the nitrile to an aldehyde. libretexts.orgwikipedia.org

| Reaction | Reagents | Product |

| Acid Hydrolysis | Dilute Acid (e.g., HCl), Heat | Carboxylic Acid |

| Base Hydrolysis | Base (e.g., NaOH), Heat | Carboxylate Salt |

| Reduction (to Amine) | LiAlH₄ or H₂/Catalyst | Primary Amine |

| Reduction (to Aldehyde) | DIBAL-H | Aldehyde |

Nucleophilic Additions to the Cyano Group

The carbon atom of the nitrile group is electrophilic and can be attacked by various nucleophiles. Organometallic reagents, such as Grignard reagents and organolithium compounds, can add to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone. chemistrysteps.com This reaction provides a valuable method for carbon-carbon bond formation at the cyano group.

Reactions of the α,β-Unsaturated System

The conjugated system in this compound, consisting of the carbon-carbon double bond and the electron-withdrawing carboxylic acid and nitrile groups, is susceptible to nucleophilic attack. nih.gov This type of reaction is known as a conjugate addition or Michael addition. libretexts.org The electron-withdrawing nature of the adjacent functional groups polarizes the double bond, making the β-carbon electrophilic. nih.govlibretexts.org

A wide range of nucleophiles can participate in conjugate addition reactions with α,β-unsaturated systems. These include soft nucleophiles like thiols, amines, and enamines. nih.govmdpi.com The reaction involves the addition of the nucleophile to the β-carbon, which generates an enolate intermediate. This enolate is then protonated to give the final product. libretexts.org The presence of both a nitrile and a carboxylic acid group significantly activates the double bond towards this type of addition. nih.gov

Michael Addition Reactions

The carbon-carbon double bond in this compound is highly electron-deficient due to the powerful electron-withdrawing effects of the adjacent cyano and carboxylic acid groups. This pronounced electrophilicity makes the β-carbon atom highly susceptible to nucleophilic attack via a Michael addition (conjugate addition) mechanism. A wide array of soft nucleophiles can be employed to form a new carbon-carbon or carbon-heteroatom bond at this position, leading to a diverse range of functionalized derivatives.

The general mechanism involves the addition of a nucleophile to the β-carbon, which results in the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final 1,4-adduct. The reaction is typically catalyzed by a base, which serves to generate the nucleophile.

Table 1: Potential Michael Addition Reactions of this compound

| Nucleophile | Reagent Example | Product Class |

| Thiol | Thiophenol | 3-(Phenylthio)-2-cyano-3-cyclopropylpropanoic acid |

| Amine | Diethylamine | 3-(Diethylamino)-2-cyano-3-cyclopropylpropanoic acid |

| Malonate Ester | Diethyl malonate | 2-Cyano-3-cyclopropyl-4,4-bis(ethoxycarbonyl)butanoic acid |

| Cyanide | Sodium cyanide | 2,3-Dicyano-3-cyclopropylpropanoic acid |

| Organocuprate | Lithium dimethylcuprate | 2-Cyano-3-cyclopropyl-3-methylpropanoic acid |

Research on related α,β-unsaturated systems suggests that these reactions would proceed with high regioselectivity for the β-carbon. The stereochemical outcome of the reaction would be dependent on the nature of the nucleophile, the substrate, and the reaction conditions, with the potential for diastereoselective and enantioselective transformations using chiral catalysts or auxiliaries.

Cycloaddition Reactions

The electron-deficient nature of the double bond in this compound also makes it an excellent dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions. These reactions provide powerful methods for the construction of cyclic and heterocyclic systems.

In the context of the Diels-Alder reaction , this compound can react with a conjugated diene to form a six-membered ring. The reaction is a [4+2] cycloaddition that typically proceeds in a concerted fashion. The high reactivity of the dienophile, due to the electron-withdrawing groups, allows for reactions with a broad range of dienes, including both electron-rich and electron-neutral dienes. The stereospecificity of the Diels-Alder reaction ensures that the stereochemistry of the reactants is transferred to the product.

1,3-Dipolar cycloadditions involve the reaction of the alkene with a 1,3-dipole, leading to the formation of a five-membered heterocyclic ring. A variety of 1,3-dipoles, such as azides, nitrile oxides, and nitrones, can be employed. These reactions are also typically concerted and provide a highly efficient route to a wide array of heterocyclic structures.

Table 2: Potential Cycloaddition Reactions of this compound

| Reaction Type | Reactant | Product Class |

| Diels-Alder | Butadiene | 4-Cyano-4-carboxy-5-cyclopropylcyclohexene |

| Diels-Alder | Cyclopentadiene | 5-Cyano-5-carboxy-6-cyclopropylbicyclo[2.2.1]hept-2-ene |

| 1,3-Dipolar Cycloaddition | Phenyl azide | 1-Phenyl-4-cyano-4-carboxy-5-cyclopropyl-1,2,3-triazoline |

| 1,3-Dipolar Cycloaddition | Benzonitrile oxide | 3-Phenyl-4-cyano-4-carboxy-5-cyclopropylisoxazoline |

Reactivity of the Cyclopropyl (B3062369) Ring

Ring-Opening Reactions and Rearrangements

The significant ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, including thermal, photochemical, and catalytic activation. In the context of this compound, the presence of the adjacent electron-withdrawing groups can facilitate ring-opening by stabilizing intermediates.

For instance, radical-initiated reactions could lead to the formation of a cyclopropylcarbinyl radical, which is known to undergo rapid ring-opening to a homoallylic radical. Similarly, nucleophilic attack on the cyclopropyl ring, although less common, could be promoted by the activating groups. These ring-opening processes can be followed by further reactions or rearrangements, providing pathways to more complex molecular scaffolds.

Table 3: Potential Ring-Opening Reactions of this compound Derivatives

| Reaction Type | Conditions | Potential Intermediate/Product |

| Radical-initiated | Radical initiator (e.g., AIBN), H-donor | Ring-opened, linear or cyclic products |

| Reductive | Dissolving metal reduction | Reduction of the double bond with potential ring-opening |

| Acid-catalyzed | Strong acid | Rearrangement products via carbocationic intermediates |

Cyclopropyl-Substituent Interactions and Electronic Effects

The cyclopropyl group possesses a unique electronic character, with its C-C bonds having a higher p-character than typical alkanes. This allows the cyclopropyl group to act as a weak π-donor and participate in conjugation with adjacent unsaturated systems. In this compound, this electronic interaction can influence the reactivity of the cyanoacrylate moiety.

Polymerization Chemistry Initiated by this compound

The 2-cyanoacrylate functional group is renowned for its propensity to undergo rapid polymerization. This reactivity is a defining characteristic of this class of compounds and is expected to be a major feature of the chemistry of this compound.

The primary mechanism for the polymerization of cyanoacrylates is anionic polymerization . The presence of two strong electron-withdrawing groups makes the double bond extremely susceptible to attack by even weak nucleophiles, such as water or amines, which can act as initiators. The polymerization is typically very fast and exothermic.

Initiation: A nucleophile attacks the β-carbon of the monomer, forming a carbanionic intermediate that is stabilized by the cyano and carboxyl groups.

Propagation: The carbanionic intermediate then attacks another monomer molecule, and this process repeats, leading to the rapid growth of the polymer chain.

Termination: Termination can occur through reaction with an acidic proton or other electrophilic species.

While less common, radical polymerization of cyanoacrylates is also possible. This typically requires the use of a radical initiator in the presence of a strong acid to inhibit the much faster anionic polymerization.

The presence of the bulky cyclopropyl group at the 3-position is likely to have a significant steric influence on the polymerization process. It may affect the rate of propagation and the stereochemistry of the resulting polymer. The polymer's physical properties, such as its glass transition temperature and solubility, would also be influenced by the presence of the cyclopropyl substituent.

Table 4: Potential Polymerization Behavior of this compound

| Polymerization Type | Initiator | Key Features |

| Anionic | Weak nucleophiles (e.g., water, amines) | Very rapid, exothermic, sensitive to acids |

| Radical | Radical initiator (e.g., AIBN) | Requires inhibition of anionic polymerization, potentially slower |

Applications As a Versatile Synthetic Intermediate

Utilization in the Construction of Complex Organic Molecules

The structural features of 2-Cyano-3-cyclopropylacrylic acid make it an important starting material for the synthesis of complex organic compounds. The cyano and carboxylic acid groups provide reactive sites for a variety of chemical transformations, enabling chemists to build elaborate molecular architectures. The cyclopropyl (B3062369) moiety introduces a three-membered ring system that can be a key structural element in various target molecules. This is particularly relevant in the synthesis of natural product analogues and other complex organic structures where specific stereochemistry and functionality are required. The compound's utility is highlighted in its role as a precursor in multi-step synthetic pathways that lead to molecules with significant biological or material properties. nih.gov

Precursor in Medicinal Chemistry for Advanced Building Blocks

In the field of medicinal chemistry, this compound is a valuable precursor for the synthesis of advanced molecular building blocks that are integral to the development of new therapeutic agents. chemenu.com

Pyrimidine (B1678525) and pyrazole (B372694) scaffolds are core components of many biologically active compounds. nih.govekb.eg Research has demonstrated that derivatives of this compound can be utilized in the synthesis of various heterocyclic compounds, including pyrimidine and pyrazolyl derivatives. nih.govresearchgate.net These derivatives are often investigated for a range of pharmacological activities. nih.govekb.eg The synthesis of these heterocyclic systems can involve condensation reactions where the reactive sites of this compound participate in ring-forming processes. For instance, the reaction of similar cyano-activated compounds with appropriate reagents can lead to the formation of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines. ekb.eg

| Reactant 1 | Reactant 2 | Resulting Heterocycle | Significance |

| This compound derivative | Amidine or Guanidine | Pyrimidine derivative | Core of many bioactive molecules nih.gov |

| This compound derivative | Hydrazine derivative | Pyrazole derivative | Important in medicinal chemistry mdpi.com |

Targeted Protein Degraders (PROTACs) are an emerging class of therapeutic agents that function by inducing the degradation of specific target proteins. The development of PROTACs requires the synthesis of bifunctional molecules that can simultaneously bind to a target protein and an E3 ubiquitin ligase. While direct evidence of this compound's use in publicly documented PROTAC scaffolds is emerging, its structural motifs are relevant to the construction of the complex linkers and ligands that constitute PROTACs. The ability to generate diverse chemical entities from this precursor makes it a potentially valuable tool for creating libraries of compounds for PROTAC development.

Employment in Materials Science for Polymer Derivatization

The application of this compound extends into materials science, where it can be used for the derivatization of polymers. The carboxylic acid group allows for its incorporation into polymer chains through esterification or amidation reactions. This can be used to modify the surface properties of materials, introduce specific functionalities, or create cross-linking points within a polymer network. The presence of the cyano and cyclopropyl groups can impart unique thermal, optical, or mechanical properties to the resulting polymers.

Contribution to Agrochemical and Industrial Chemical Synthesis

In the agrochemical sector, the development of new pesticides and herbicides often relies on the synthesis of novel bioactive molecules. The structural components of this compound are found in various classes of agrochemicals. Its use as a synthetic intermediate allows for the creation of new compounds that can be screened for desired activities. In industrial chemical synthesis, this compound can serve as a starting material for the production of specialty chemicals with applications in areas such as coatings, adhesives, and electronic materials.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the determination of the molecular structure of 2-cyano-3-cyclopropylacrylic acid, providing detailed insights into the connectivity and chemical environment of its constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to reveal distinct signals corresponding to the vinylic, cyclopropyl (B3062369), and carboxylic acid protons. The vinylic proton, attached to the carbon double bond, would likely appear as a doublet in the downfield region, its chemical shift influenced by the adjacent cyano and carboxylic acid groups. The protons of the cyclopropyl ring are expected to produce a complex multiplet in the upfield region due to their diastereotopic nature and spin-spin coupling with each other. The acidic proton of the carboxylic acid group would typically be observed as a broad singlet at a significantly downfield chemical shift, which is often exchangeable with deuterium (B1214612) oxide (D₂O).

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | - |

| Vinylic Proton (=CH-) | 6.5 - 7.5 | Doublet | 10 - 12 |

| Cyclopropyl Methine Proton (-CH-) | 1.5 - 2.5 | Multiplet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. For this compound, seven distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid will resonate at the most downfield position. The two sp² hybridized carbons of the acrylic acid backbone will appear in the intermediate region, with their chemical shifts influenced by the electron-withdrawing cyano and carboxyl groups. The nitrile carbon is also expected in this region. The sp³ hybridized carbons of the cyclopropyl ring will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (-COOH) | 165 - 175 |

| Vinylic Carbon (=C(CN)COOH) | 120 - 140 |

| Vinylic Carbon (=CH-) | 140 - 160 |

| Nitrile Carbon (-CN) | 115 - 125 |

| Cyclopropyl Methine Carbon (-CH-) | 15 - 25 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would establish the correlations between coupled protons. Key correlations would be observed between the vinylic proton and the cyclopropyl methine proton, confirming their adjacent positions. It would also reveal the coupling network within the cyclopropyl ring protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom, for instance, linking the vinylic proton signal to the vinylic carbon signal.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, a result of hydrogen bonding. The C=O stretching vibration of the carboxylic acid would likely appear as a strong, sharp band around 1700-1725 cm⁻¹. The C≡N stretching of the nitrile group typically gives a sharp, medium-intensity band in the 2220-2260 cm⁻¹ region. The C=C stretching of the alkene would be observed around 1620-1640 cm⁻¹. Finally, C-H stretching vibrations for the cyclopropyl and vinylic protons would be present in the 2850-3100 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Nitrile | C≡N Stretch | 2220 - 2260 |

| Alkene | C=C Stretch | 1620 - 1640 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This compound contains a conjugated system, including the C=C double bond, the carbonyl group, and the cyano group. This conjugation is expected to result in a λ(max) (wavelength of maximum absorbance) in the UV region, likely between 200 and 300 nm, corresponding to a π → π* transition. The exact position of the absorption maximum would be influenced by the solvent polarity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (137.14). Common fragmentation pathways could include the loss of a water molecule (M-18), the loss of the carboxyl group (M-45), and cleavage of the cyclopropyl ring. The analysis of these fragment ions would provide further confirmation of the proposed structure.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment | Fragment Lost |

|---|---|---|

| 137 | [C₇H₇NO₂]⁺ | Molecular Ion |

| 119 | [C₇H₅NO]⁺ | H₂O |

| 92 | [C₆H₆N]⁺ | COOH |

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

X-ray Crystallography for Solid-State Molecular Architecture

The definitive determination of a molecule's three-dimensional structure in the solid state is achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

As of the latest available data, a specific crystal structure for this compound has not been deposited in publicly accessible crystallographic databases such as the Cambridge Structural Database (CSD). However, analysis of structurally analogous cyanoacrylates allows for a well-informed prediction of its solid-state architecture. For instance, studies on similar compounds, such as 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide and 2-cyano-3,3-bis(ethylsulfanyl)-N-o-tolylacrylamide, have revealed key structural features that are likely to be shared with this compound. mdpi.comresearchgate.net

It is anticipated that the acrylate (B77674) backbone of this compound would adopt a planar configuration. This planarity is a common feature in such systems, arising from the sp² hybridization of the carbon atoms in the acrylic acid moiety. The presence of the electron-withdrawing cyano and carboxylic acid groups in conjugation influences the electronic distribution and reactivity of the molecule. In the solid state, it is highly probable that the carboxylic acid groups would form intermolecular hydrogen bonds, leading to the formation of dimeric structures. These interactions are a dominant feature in the crystal packing of many carboxylic acids.

While a definitive crystal structure remains to be determined, the table below summarizes the expected crystallographic parameters based on analyses of related compounds.

| Crystallographic Parameter | Expected Feature |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric, e.g., P2₁/c |

| Key Intermolecular Interactions | Hydrogen bonding between carboxylic acid groups (dimer formation) |

| Molecular Conformation | Planar acrylate backbone |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for verifying the purity of this compound and for its separation from reaction mixtures and potential impurities. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed methods for this purpose.

While specific, detailed application notes for this compound are not extensively published, methods for closely related compounds, such as the propyl ester of this compound, provide a strong indication of suitable analytical conditions. achemblock.com A typical approach involves reverse-phase chromatography.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)

For the analysis of this compound, a reverse-phase HPLC or UPLC method would be the standard choice. These techniques separate compounds based on their hydrophobicity. A C18 stationary phase is commonly used, offering a non-polar environment for the separation.

A typical HPLC method would involve a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with an acidic modifier like formic acid or phosphoric acid to ensure the carboxylic acid group remains protonated. The use of smaller particle sizes in UPLC columns (typically ≤ 2 µm) allows for faster analysis times and improved resolution compared to traditional HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for both the confirmation of the identity of this compound and the identification of any impurities. Following separation by LC, the analyte is ionized, and the mass-to-charge ratio of the resulting ions is determined. For this compound, with a molecular weight of 137.14 g/mol , a high-resolution mass spectrometer would be able to confirm its elemental composition with high accuracy.

The table below outlines a representative set of conditions for the chromatographic analysis of this compound.

| Parameter | HPLC | UPLC | LC-MS |

| Column | C18, 5 µm particle size | C18, ≤ 2 µm particle size | C18, compatible with MS |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile/Water with 0.1% Formic Acid |

| Detection | UV (e.g., 254 nm) | UV (e.g., 254 nm) | Mass Spectrometry (e.g., ESI) |

| Flow Rate | ~1.0 mL/min | ~0.4 mL/min | ~0.4 mL/min |

| Ionization (LC-MS) | N/A | N/A | Electrospray Ionization (ESI), Negative Mode |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are central to elucidating the electronic structure of 2-cyano-3-cyclopropylacrylic acid. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, stability, and electronic properties.

The first step in the computational analysis of this compound involves geometry optimization. This process seeks to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the lowest energy state on the potential energy surface. Due to the presence of rotatable single bonds—specifically the bond connecting the cyclopropyl (B3062369) group and the acrylic acid moiety, as well as the bond within the acrylic acid backbone—the molecule can exist in various conformations.

A relaxed potential energy surface scan is a common technique used to explore these conformational possibilities. For instance, in a theoretical study on the related compound, 2-cyano-3-(thiophen-2-yl)acrylic acid, a similar scan was performed by rotating the C-C bond between the thiophene (B33073) ring and the cyanoacrylic acid. This revealed the energy barriers between different conformers. A similar approach for this compound would involve rotating the C-C bond between the cyclopropyl ring and the double bond to identify the most stable conformers (e.g., syn or anti periplanar arrangements) and the transition states connecting them. It is anticipated that both E and Z isomers with respect to the C=C double bond would be considered in such an analysis.

Once the optimized geometry is obtained, molecular orbital (MO) analysis can be performed to understand the electronic characteristics of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical reactivity and kinetic stability.

For cyanoacrylic acid derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is often centered on the electron-withdrawing cyano and carboxylic acid groups. Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing the electron density in terms of localized bonds and lone pairs, providing insights into intramolecular interactions such as hyperconjugation that contribute to the molecule's stability.

Spectroscopic Parameter Prediction and Experimental Correlation

A significant application of computational chemistry is the prediction of spectroscopic parameters. These theoretical spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of experimental signals.

Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose within a DFT framework. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard (e.g., tetramethylsilane, TMS) can be determined.

Predicted chemical shifts for analogous compounds can provide a basis for what to expect for this compound. For example, in related cyanoacrylates, the vinylic proton typically appears as a singlet in the downfield region of the ¹H NMR spectrum. The protons of the cyclopropyl group would be expected to show complex splitting patterns due to their diastereotopic nature. In the ¹³C NMR spectrum, the carbonyl carbon and the nitrile carbon are expected to be the most downfield signals.

Table 1: Predicted General Ranges for ¹³C NMR Chemical Shifts in this compound

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

| C=O (Carboxylic Acid) | 160 - 170 |

| C≡N (Nitrile) | 115 - 120 |

| C=C (Alkene) | 100 - 150 |

| CH (Cyclopropyl) | 10 - 20 |

| CH₂ (Cyclopropyl) | 5 - 15 |

Note: These are generalized predictions based on typical values for these functional groups and may vary based on the specific electronic environment of the molecule.

Theoretical vibrational frequency analysis can generate a predicted infrared (IR) spectrum. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes and their corresponding frequencies can be compared with experimental IR spectra. Key vibrational frequencies to be identified would include the O-H stretch of the carboxylic acid, the C≡N stretch of the nitrile group, the C=O stretch of the carbonyl group, and the C=C stretch of the alkene.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Nitrile | C≡N stretch | 2220 - 2260 |

| Carbonyl | C=O stretch | 1680 - 1720 |

| Alkene | C=C stretch | 1620 - 1680 |

Note: These are general frequency ranges and the exact values would be determined through specific calculations.

Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the vertical excitation energies and oscillator strengths, the wavelengths of maximum absorption (λmax) can be predicted. For a conjugated system like this compound, π → π* transitions are expected to be the most prominent. The position and intensity of these absorptions are sensitive to the conformation of the molecule and the solvent environment. Theoretical calculations can help to unravel these complex relationships.

Mechanistic Studies of Reactions Involving this compound

The reactivity of this compound is largely dictated by the electron-withdrawing nature of the cyano and carboxylic acid groups, which activate the carbon-carbon double bond for nucleophilic attack. Mechanistic studies on this class of compounds, primarily α,β-unsaturated carbonyls, provide a framework for understanding the reactions of this compound. The most prominent reaction mechanism is the Michael addition, or conjugate addition. uobabylon.edu.iqwikipedia.org

In a typical Michael addition, a nucleophile (Michael donor) attacks the β-carbon of the α,β-unsaturated system. youtube.com This is due to the polarization of the molecule, where the β-carbon bears a partial positive charge. The general mechanism proceeds in two steps:

Nucleophilic Attack: A nucleophile adds to the β-carbon of the acrylic acid, leading to the formation of a resonance-stabilized enolate intermediate.

Protonation: The enolate is then protonated, typically by the solvent or a protic acid, to yield the final addition product. youtube.com

The nature of the nucleophile and the reaction conditions can significantly influence the reaction pathway. For instance, the use of soft nucleophiles, such as cuprates, generally favors conjugate addition. The mechanism of polymerization for cyanoacrylates, which is typically anionic, also proceeds via a similar nucleophilic addition mechanism, where the propagating species is a resonance-stabilized carbanion. pcbiochemres.com Radical polymerization is also possible under acidic conditions. nih.gov

Table 1: Key Mechanistic Features of Reactions of α,β-Unsaturated Cyano-Compounds

| Reaction Type | Key Mechanistic Step | Intermediate | Influencing Factors |

| Michael Addition | Nucleophilic attack at the β-carbon | Resonance-stabilized enolate | Nature of the nucleophile, solvent, catalyst |

| Anionic Polymerization | Nucleophilic addition of a growing polymer chain | Propagating carbanion | Presence of weak bases (e.g., water) |

| Radical Polymerization | Radical addition to the double bond | Propagating radical | Presence of radical initiators and acidic conditions |

Stereochemical Investigations and Absolute Configuration Determinations

The stereochemistry of this compound and its reactions is a critical aspect of its chemical characterization. The molecule itself can exist as E/Z isomers due to the restricted rotation around the carbon-carbon double bond. The IUPAC name, (2Z)-2-cyano-3-cyclopropyl-2-propenoic acid, suggests that the Z-isomer is a known and characterized compound. sigmaaldrich.com

Stereochemical investigations of reactions involving similar cyclopropyl acrylic esters have been reported. For example, the addition of dialkylcuprates to cyclopropyl acrylic esters has been studied to understand the stereoselectivity of the reaction. acs.org Such studies are crucial for controlling the stereochemical outcome of synthetic transformations.

The determination of the absolute configuration of chiral derivatives of this compound would typically involve techniques such as X-ray crystallography or chiroptical spectroscopy, often coupled with computational methods. Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.gov For α,β-unsaturated carbonyl compounds, the VCD spectra can be complex, but computational modeling using DFT can aid in the interpretation of the spectra and the assignment of the absolute configuration. researchgate.net

In cases where direct analysis is challenging, chemical derivatization may be employed. For instance, conversion of the carboxylic acid to a methyl ester can simplify spectral analysis by eliminating intermolecular hydrogen bonding.

Conformational analysis is also a key component of stereochemical investigations. Theoretical studies on related molecules like 2-cyano-3-(thiophen-2-yl)acrylic acid have shown that the stability of different conformers is influenced by factors such as electron delocalization and weak intramolecular interactions. researchgate.net For this compound, the orientation of the cyclopropyl group relative to the acrylic acid moiety would be a significant factor in determining the most stable conformation.

Table 2: Methods for Stereochemical Investigation of this compound and its Derivatives

| Investigation Type | Method | Information Obtained |

| Isomerism | NMR Spectroscopy, X-ray Crystallography | Determination of E/Z configuration |

| Absolute Configuration | Vibrational Circular Dichroism (VCD), X-ray Crystallography | Determination of R/S configuration of chiral centers |

| Conformational Analysis | Computational Modeling (DFT) | Identification of stable conformers and rotational barriers |

| Reaction Stereoselectivity | Chiral Chromatography, NMR Spectroscopy | Determination of diastereomeric and enantiomeric ratios |

Future Prospects and Emerging Research Areas

Development of Catalytic Asymmetric Synthesis Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science, as the biological activity and material properties of chiral molecules can be highly dependent on their absolute configuration. Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral product, is therefore a critical area of research. slideshare.net The development of catalytic asymmetric methods is particularly desirable as it allows for the generation of large quantities of a chiral product from a small amount of a chiral catalyst. youtube.com

Future research into 2-Cyano-3-cyclopropylacrylic acid is likely to focus on the development of novel organocatalytic routes. Organocatalysts, which are small, metal-free organic molecules, have emerged as powerful tools in asymmetric synthesis due to their stability, low toxicity, and environmental benignity compared to many metal-based catalysts. nih.gov For the synthesis of chiral derivatives of this compound, bifunctional organocatalysts could be employed. These catalysts possess both a Brønsted acid and a Brønsted base site, allowing them to activate both the nucleophile and the electrophile in a reaction, leading to high levels of stereocontrol. For instance, a proline-catalyzed aldol (B89426) reaction was a seminal discovery in the field of asymmetric organocatalysis. youtube.com Similar strategies, perhaps using modified proline derivatives or other chiral amines, could be envisioned for the asymmetric construction of the this compound scaffold.

The table below outlines potential organocatalytic strategies that could be explored for the asymmetric synthesis of this compound derivatives.

| Catalytic Strategy | Catalyst Type | Potential Reaction | Expected Outcome |

| Enamine Catalysis | Chiral secondary amines (e.g., Proline derivatives) | Asymmetric aldol or Michael additions | Control of stereocenters α and β to the carboxyl group |

| Iminium Ion Catalysis | Chiral secondary amines (e.g., MacMillan catalysts) | Asymmetric Diels-Alder or conjugate additions | Enantioselective formation of cyclic or acyclic products |

| Brønsted Acid Catalysis | Chiral phosphoric acids | Asymmetric additions to the α,β-unsaturated system | Activation of the electrophile for enantioselective attack |

| Bifunctional Catalysis | Quinine- or Squaramide-based catalysts | Asymmetric conjugate additions | High diastereo- and enantioselectivity through a highly organized transition state nih.govnih.gov |

The breakthroughs in asymmetric organocatalysis, recognized with the 2021 Nobel Prize in Chemistry, have provided a robust platform for developing such synthetic routes. youtube.com The application of these principles to this compound would not only provide access to novel, enantiomerically pure building blocks but also align with the broader goals of green and sustainable chemistry. nih.gov

Exploration of Photochemical Transformations

Photochemistry, which utilizes light to initiate chemical reactions, offers unique synthetic pathways that are often inaccessible through traditional thermal methods. For α,β-unsaturated carbonyl compounds like this compound, photochemical reactions can lead to a diverse array of molecular architectures. A key concept in this area is "chromophore activation," where the absorption properties of a molecule are altered to allow for selective excitation with light of a specific wavelength. nih.gov

Future research could explore the use of Lewis or Brønsted acids to form a complex with the carbonyl group of this compound. This coordination would lower the energy of the lowest unoccupied molecular orbital (LUMO) and shift the absorption maximum to a longer wavelength (a bathochromic shift). nih.gov This would enable the selective photoexcitation of the activated substrate, even in the presence of other absorbing species, and could be used to drive enantioselective photochemical reactions in the presence of a chiral catalyst.

Potential photochemical transformations of this compound are summarized in the table below.

| Photochemical Reaction | Description | Potential Products |

| [2+2] Cycloaddition | Reaction with an alkene to form a cyclobutane (B1203170) ring. | Highly functionalized cyclobutane derivatives. |

| Paternò–Büchi Reaction | Reaction with an aldehyde or ketone to form an oxetane. | Oxetane-containing building blocks. |

| Deconjugation | Isomerization to the corresponding β,γ-unsaturated acid. rsc.org | Access to a different regioisomer with altered reactivity. |

| Intramolecular Cyclization | If appropriately substituted, the excited state could undergo cyclization. | Novel polycyclic structures. |

The exploration of these photochemical pathways could significantly expand the synthetic utility of this compound, providing access to complex molecular scaffolds that would be challenging to prepare using conventional ground-state chemistry.

Integration into Continuous Flow Chemistry for Scalable Production

The transition from laboratory-scale synthesis to industrial-scale production often presents significant challenges, including issues with heat transfer, mixing, and safety. Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, has emerged as a powerful technology to address these challenges. renewable-carbon.eunih.gov This approach offers numerous advantages over traditional batch processing, such as enhanced reaction control, improved safety, and the potential for straightforward automation and scale-up.

The table below highlights the advantages of applying continuous flow chemistry to the synthesis of this compound.

| Feature of Flow Chemistry | Advantage for Synthesis |

| Precise Temperature Control | Improved selectivity and safety, especially for exothermic reactions. |

| Enhanced Mixing | Faster reaction rates and improved yields. |

| Scalability | Production can be increased by running the system for longer or by using parallel reactors. |

| Automation | Reduced manual handling and improved reproducibility. |

| Integration of In-line Analysis | Real-time monitoring of reaction progress for optimization. nih.gov |

Given that key intermediates for this compound, such as cyclopropylamine, have been successfully synthesized using continuous flow methods with high efficiency, there is a strong precedent for applying this technology to the entire synthetic sequence. rug.nl

Design of Novel Biomimetic Applications

Biomimetic chemistry seeks to design and synthesize molecules that mimic the structure and function of biological systems. This approach has led to the development of novel therapeutics, catalysts, and materials. The unique structural features of this compound, namely the conformationally constrained cyclopropyl (B3062369) group and the reactive acrylic acid moiety, make it an interesting scaffold for biomimetic design.

The cyclopropyl ring is a well-known bioisostere for a phenyl group or a cis-alkene, and its incorporation into a molecule can impart favorable properties such as increased metabolic stability and improved binding affinity to biological targets. Future research could focus on incorporating the this compound motif into peptidomimetics, which are molecules that mimic the structure of peptides but with improved pharmacological properties. For instance, it could serve as a building block for non-natural amino acids or as a scaffold to mimic the turn structures of proteins.

Potential biomimetic applications are outlined in the table below.

| Biomimetic Approach | Rationale | Potential Application |

| Peptidomimetics | The cyclopropyl group can enforce specific conformations, mimicking peptide secondary structures. | Development of enzyme inhibitors or receptor antagonists. |

| Antifungal Agents | The α,β-unsaturated carbonyl system is a known Michael acceptor and can react with biological nucleophiles. wikipedia.org This, combined with the lipophilic cyclopropyl group, could be leveraged for antifungal drug design. nih.gov | Creation of novel antifungal compounds that target specific fungal enzymes or pathways. |

| Covalent Probes | The reactivity of the Michael acceptor can be tuned for the covalent modification of specific proteins. | Development of chemical probes to study protein function. |

The design of such biomimetic molecules would draw inspiration from natural products while leveraging the unique chemical properties of the this compound scaffold to achieve enhanced function and stability.

Advancements in Sustainable and Environmentally Benign Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methods, with a focus on reducing waste, minimizing energy consumption, and using renewable resources. nih.gov Future research on the synthesis of this compound will undoubtedly be influenced by these principles.

A key area of advancement will be the use of bio-based feedstocks. Currently, acrylic acid is primarily derived from the oxidation of propylene, a byproduct of petroleum refining. azom.com However, recent research has demonstrated viable routes to acrylic acid from renewable resources such as lactic acid (derived from carbohydrate fermentation) and furfural (B47365) (from biomass). renewable-carbon.eunih.govazom.comresearchgate.net Adopting these bio-based routes for the acrylic acid portion of the molecule would significantly improve its environmental footprint.

The table below summarizes key strategies for the sustainable synthesis of this compound.

| Green Chemistry Principle | Application to Synthesis |

| Use of Renewable Feedstocks | Synthesis of the acrylic acid backbone from bio-derived lactic acid or furfural. renewable-carbon.euresearchgate.net |

| Catalysis | Employing recyclable organocatalysts or biocatalysts in place of stoichiometric reagents. nih.gov |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. |

| Safer Solvents | Utilizing water or other environmentally benign solvents. |

| Energy Efficiency | Implementing continuous flow processing to reduce energy consumption and improve efficiency. renewable-carbon.eu |

By integrating these sustainable practices, the synthesis of this compound can be made more economically viable and environmentally responsible, aligning with the long-term goals of the chemical industry.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Cyano-3-cyclopropylacrylic acid, and how can purity be optimized?

- Methodology : A common approach involves cyclopropanation of acrylonitrile derivatives with cyclopropane precursors under controlled conditions. For example, analogous compounds (e.g., 3-(2-chloropyridin-4-yl)-3-(3,4-dimethylphenyl)acrylic acid) are synthesized via Knoevenagel condensation, achieving yields >95% by optimizing reaction time, temperature, and catalyst (e.g., piperidine) . Purity optimization requires recrystallization or column chromatography, followed by HPLC validation (>95% purity threshold) .

Q. How should researchers safely handle and store this compound?

- Methodology : Refer to safety data sheets (SDS) for hazardous compounds:

- Use PPE (nitrile gloves, lab coat, goggles) to prevent skin/eye contact (CLP classification: Skin Corrosion/Irritation Category 1) .

- Store in a cool, dry environment (<25°C) away from oxidizers. Emergency protocols include rinsing exposed areas with water for 15 minutes and consulting SDS for first aid .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assign peaks by comparing shifts to structurally similar compounds (e.g., δ 6.61 for =CH in cyclopropane derivatives) .

- IR Spectroscopy : Confirm cyano (C≡N) stretching vibrations (~2200 cm⁻¹) and carboxylic acid (O-H) bands (~2500-3000 cm⁻¹).

- Mass Spectrometry : Validate molecular weight (e.g., theoretical [M+H]+ = 178.17 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or chromatographic data for this compound?

- Methodology :

- Cross-Validation : Use complementary techniques (e.g., NMR with COSY/HSQC for ambiguous proton assignments) .

- Purity Checks : Re-run HPLC under varying conditions (e.g., gradient elution) to detect impurities masking true signals .

- Literature Benchmarking : Compare data with structurally analogous compounds (e.g., 2-Cyano-3,3-diphenylacrylic acid) to identify expected deviations .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature?

- Methodology :

- Accelerated Stability Studies : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .

- Kinetic Analysis : Plot degradation rates (zero/first-order models) to predict shelf life. Control variables include buffer composition (e.g., phosphate vs. acetate) and light exposure .

Q. How can computational methods (e.g., DFT) enhance understanding of the compound’s reactivity?

- Methodology :

- Electronic Structure Modeling : Use DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks .

- Mechanistic Insights : Simulate reaction pathways (e.g., cyclopropane ring-opening) and validate with experimental kinetic data .

Data Contradiction Analysis

Key Takeaways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.